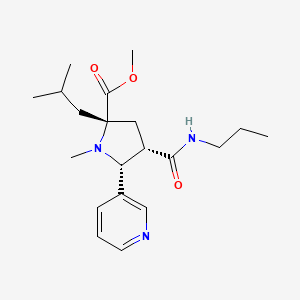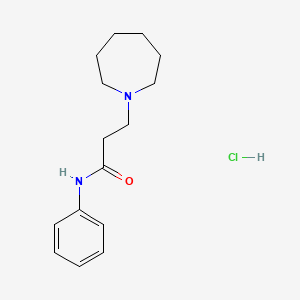![molecular formula C20H16N2O6S B5959407 4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID](/img/structure/B5959407.png)
4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID is a complex organic compound with a unique structure that includes a diazinan ring, a benzoic acid moiety, and a methoxyphenoxy group
作用機序
Target of Action
The primary target of this compound is the MDM2–p53 and MDMX–p53 protein–protein interactions . These proteins play a crucial role in the regulation of the cell cycle and apoptosis, making them important targets in cancer research.
Mode of Action
The compound acts as an inhibitor of the MDM2–p53 and MDMX–p53 protein–protein interactions . By inhibiting these interactions, the compound can potentially prevent the degradation of p53, thereby enhancing its tumor suppressor activity.
Biochemical Pathways
The affected pathway is the p53 signaling pathway. The compound’s inhibition of MDM2–p53 and MDMX–p53 interactions can lead to the stabilization and activation of p53 . This can result in cell cycle arrest and apoptosis, particularly in cells with amplified MDM2, a common occurrence in various types of cancer.
Result of Action
The molecular and cellular effects of the compound’s action are consistent with p53 activation in MDM2 amplified cells . This can lead to cell cycle arrest and apoptosis, which are key mechanisms in preventing the proliferation of cancer cells.
生化学分析
Biochemical Properties
4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the interaction between the MDM2 and p53 proteins . By binding to the MDM2 protein, it prevents the degradation of the p53 protein, thereby promoting its tumor suppressor functions. This interaction is crucial for the regulation of cell cycle and apoptosis, highlighting the compound’s potential in cancer therapy.
Molecular Mechanism
The molecular mechanism of action of 4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid involves several key interactions at the molecular level. This compound binds to the MDM2 protein, inhibiting its interaction with the p53 protein . This inhibition prevents the ubiquitination and subsequent degradation of p53, leading to its accumulation and activation. The activated p53 protein can then transcribe target genes involved in cell cycle arrest, DNA repair, and apoptosis. Additionally, this compound may interact with other biomolecules, influencing their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its inhibitory effects on the MDM2-p53 interaction . Prolonged exposure or unfavorable conditions may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of 4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid vary with different dosages in animal models. At lower doses, this compound may effectively inhibit the MDM2-p53 interaction without causing significant toxicity . Higher doses may lead to adverse effects, including toxicity and off-target interactions. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects. Threshold effects and toxicological studies are crucial for the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that influence its metabolism and activity. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The effects on metabolic flux and metabolite levels are important considerations for understanding the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid within cells and tissues are critical for its activity and efficacy. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation in specific tissues or cellular compartments can influence its therapeutic effects. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound.
Subcellular Localization
The subcellular localization of 4-({4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}methyl)benzoic acid plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall biochemical effects. For example, its presence in the nucleus may enhance its ability to stabilize the p53 protein and modulate gene expression. Understanding the subcellular localization is important for elucidating the molecular mechanisms and optimizing the therapeutic potential of this compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID typically involves multiple steps, starting from readily available precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .
化学反応の分析
Types of Reactions
4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where certain groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials
類似化合物との比較
Similar Compounds
- 4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxyacetic acid
- 4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxypropionic acid
- 4-[(4,6-Dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxybutyric acid
Uniqueness
What sets 4-({4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}METHYL)BENZOIC ACID apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable in research and industrial applications .
特性
IUPAC Name |
4-[[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O6S/c1-27-16-9-12(8-14-17(23)21-20(29)22-18(14)24)4-7-15(16)28-10-11-2-5-13(6-3-11)19(25)26/h2-9H,10H2,1H3,(H,25,26)(H2,21,22,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAXPOXSGYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(5-bromo-2-methoxyphenyl)methyl]-4-[(3-ethoxy-4-methoxyphenyl)methyl]piperazine](/img/structure/B5959331.png)

![N-({1-[3-(2-furyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5959342.png)

![N-(1-butyl-1H-tetrazol-5-yl)-N'-[(1,1-dioxidotetrahydro-3-thienyl)methyl]urea](/img/structure/B5959365.png)
![2-[[4-Ethyl-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B5959370.png)
![9-{3-[(2-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE](/img/structure/B5959375.png)
![N-TERT-BUTYL-3-[2-(2-CHLOROPHENOXY)ACETAMIDO]BENZAMIDE](/img/structure/B5959376.png)
![4-[1-(4-fluorophenyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-yl]phenol](/img/structure/B5959382.png)
![{3-(2-fluorobenzyl)-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanol](/img/structure/B5959388.png)

![N-(2-furylmethyl)-N-[2-(4-morpholinyl)ethyl]tetrahydro-2-furancarboxamide trifluoroacetate](/img/structure/B5959400.png)
![2-[4-(2,3-dimethoxybenzyl)-1-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5959415.png)
![3-[2-(1-isopropylpiperidin-2-yl)ethyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5959422.png)
